molecular formula C24H24N4O2 B11625672 9-[4-(benzyloxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-[4-(benzyloxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11625672
M. Wt: 400.5 g/mol
InChI Key: NOCBIPOWRGKPLO-UHFFFAOYSA-N
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Description

9-[4-(benzyloxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, with additional substituents such as a benzyloxyphenyl group and dimethyl groups

Preparation Methods

The synthesis of 9-[4-(benzyloxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may be catalyzed by acids or bases to facilitate the formation of the desired heterocyclic structure . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds, which can be used in the development of new materials and catalysts.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 9-[4-(benzyloxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazole and quinazoline rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzyloxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar compounds to 9-[4-(benzyloxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include other triazoloquinazolines with different substituents. For example:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be leveraged for various applications.

Biological Activity

The compound 9-[4-(benzyloxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the quinazoline derivatives family and has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H22N4O
  • Molecular Weight : 350.42 g/mol
  • CAS Number : 198479-63-9

The structure features a triazole ring fused with a quinazoline backbone, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Inhibition of Monoamine Oxidase (MAO)

One of the most significant findings related to this compound is its potential as an inhibitor of monoamine oxidase type B (MAO-B). In studies involving related compounds:

  • IC50 Values : The most potent derivatives showed IC50 values in the low nanomolar range (1.4–4.6 nM) for MAO-B inhibition. For instance, a closely related oxadiazole derivative exhibited an IC50 of 1.4 nM with a selectivity ratio exceeding 71,400 for MAO-B over MAO-A .

2. Anticancer Activity

Quinazoline derivatives are well-known for their anticancer properties. Preliminary studies suggest that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms often involve:

  • Induction of apoptosis.
  • Inhibition of cell proliferation.

3. Anti-inflammatory Effects

Some derivatives have been reported to possess anti-inflammatory properties. These effects are typically evaluated through in vitro assays measuring cytokine levels and other inflammatory markers.

Case Studies and Research Findings

StudyCompoundActivityFindings
Related MAO-B inhibitorsEnzyme inhibitionPotent inhibitors with IC50 values as low as 1.4 nM
Quinazoline derivativesAntiviral activityShowed efficacy against various viruses in vitro
Multicomponent synthesized compoundsAnti-inflammatorySignificant reduction in inflammation markers

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body:

  • MAO-B Inhibition : This is achieved through competitive binding to the enzyme's active site, leading to increased levels of neurotransmitters such as dopamine.
  • Anticancer Mechanisms : Potential pathways include modulation of signaling pathways involved in cell survival and apoptosis.

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

6,6-dimethyl-9-(4-phenylmethoxyphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C24H24N4O2/c1-24(2)12-19-21(20(29)13-24)22(28-23(27-19)25-15-26-28)17-8-10-18(11-9-17)30-14-16-6-4-3-5-7-16/h3-11,15,22H,12-14H2,1-2H3,(H,25,26,27)

InChI Key

NOCBIPOWRGKPLO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)C1)C

Origin of Product

United States

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